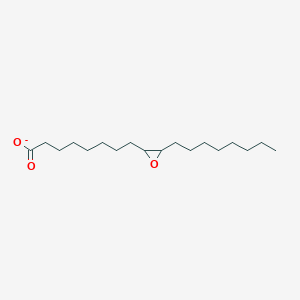

9,10-Epoxystearate

説明

Contextual Significance in Lipid Biochemistry and Organic Chemistry Research

In the field of lipid biochemistry, 9,10-epoxystearate is recognized as an important signaling molecule and a metabolite of oleic acid. medchemexpress.com It is involved in various cellular processes and lipid metabolism. foodb.ca Research has explored its role as an endogenous constituent in human blood and urine, where it is produced via enzymatic and non-enzymatic epoxidation of oleic acid. medchemexpress.com The study of this compound and its metabolism is crucial for understanding lipid signaling pathways and the biological fate of epoxide-containing compounds. ontosight.ai

From an organic chemistry perspective, this compound serves as a valuable intermediate in the synthesis of more complex molecules. The strained epoxide ring is susceptible to ring-opening reactions, allowing for the introduction of various functional groups. ontosight.ai This reactivity makes it a useful building block in the production of polymers, plasticizers, and surfactants. ontosight.ai Furthermore, its synthesis, often achieved through the epoxidation of the readily available methyl oleate (B1233923), is a subject of research aimed at developing efficient and environmentally friendly methods.

Natural Occurrence and Research Implications

9,10-Epoxystearic acid is found in various biological systems, from plants to mammals. In plants, it is a component of seed oils, such as that from Tragopogon porrifolius, and can also be formed during the prolonged storage of other seed oils like sunflower oil. aocs.orgiarc.fr It is also a known component of plant cutin, a protective polymer covering the aerial parts of plants, and is implicated in plant defense mechanisms.

In mammals, cis-9,10-epoxystearic acid is an endogenous compound found in human blood and urine. medchemexpress.com It is believed to be formed from the cytochrome P450-catalyzed epoxidation of oleic acid in liver microsomes. hmdb.ca The presence of this compound in human tissues and fluids has prompted research into its physiological and pathological roles. For instance, studies have investigated its effects on lipid metabolism in liver cells. researchgate.net The natural occurrence of this compound underscores the importance of understanding its formation, metabolism, and biological functions.

Isomeric Forms and Stereochemical Considerations in Research Studies

This compound exists in different isomeric forms, which significantly influences its chemical and biological properties. The two main types of isomerism are geometric (cis/trans) and optical (enantiomers).

Cis/Trans Isomerism: This relates to the arrangement of the carbon chains attached to the epoxide ring. In the cis-isomer, the carbon chains are on the same side of the ring, resulting in a bent molecular configuration. The trans-isomer has the carbon chains on opposite sides, leading to a more linear and less strained structure. This difference in structure affects their reactivity and how they are recognized and metabolized by enzymes.

Stereoisomerism (Enantiomers): The two carbon atoms of the epoxide ring are chiral centers, meaning this compound can exist as pairs of enantiomers (non-superimposable mirror images). These are designated using the (R,S) and (S,R) nomenclature. For example, the (-)-cis-9,10-epoxystearic acid enantiomer is predominantly the (9R,10S) form.

The specific stereochemistry of this compound is critical in biological systems. Enzymes often exhibit high stereoselectivity, meaning they preferentially bind to and metabolize one specific enantiomer. For instance, soybean epoxide hydrolase shows high enantioselectivity for (9R,10S)-epoxystearic acid. nih.gov This stereochemical preference is crucial for its role in processes like the formation of plant cutin. Therefore, research studies must consider and often utilize specific isomers to accurately investigate the biological activity and mechanisms of action of this compound. nih.gov

Interactive Data Tables

| Property | cis-Isomer | trans-Isomer |

|---|---|---|

| Molecular Configuration | Bent | Linear |

| Ring Strain | Higher | Lower |

| Reactivity | More susceptible to nucleophilic attack | Less reactive |

| Source | Details |

|---|---|

| Plants | Component of seed oils (e.g., Tragopogon porrifolius) and plant cutin. aocs.org |

| Mammals | Endogenous compound in human blood and urine, formed from oleic acid. medchemexpress.comhmdb.ca |

Structure

3D Structure

特性

分子式 |

C18H33O3- |

|---|---|

分子量 |

297.5 g/mol |

IUPAC名 |

8-(3-octyloxiran-2-yl)octanoate |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/p-1 |

InChIキー |

IMYZYCNQZDBZBQ-UHFFFAOYSA-M |

正規SMILES |

CCCCCCCCC1C(O1)CCCCCCCC(=O)[O-] |

同義語 |

9,10-epoxyoctadecanoic acid 9,10-epoxystearic acid 9,10-epoxystearic acid, (cis)-isomer 9,10-epoxystearic acid, (trans)-isomer 9,10-epoxystearic acid, 14C-acid 9,10-epoxystearic acid, ammonium salt 9,10-epoxystearic acid, potassium salt 9,10-epoxystearic acid, sodium salt cis-9,10-epoxystearic acid |

製品の起源 |

United States |

Synthetic Methodologies and Derivatization Strategies of 9,10 Epoxystearate

Chemical Synthesis Pathways

The conversion of the double bond in oleic acid to an epoxide group is the cornerstone of 9,10-epoxystearate synthesis. Various chemical methods have been developed to achieve this transformation efficiently.

Peracid-Mediated Epoxidation Techniques

The most conventional method for the epoxidation of unsaturated fatty acids is through the use of percarboxylic acids, a process known as the Prilezhaev reaction. scialert.netacs.org This can be accomplished using pre-formed peracids or, more commonly for safety reasons, peracids generated in situ. The in situ generation typically involves the reaction of a carboxylic acid, such as formic or acetic acid, with hydrogen peroxide. acs.orgijcce.ac.ir

Formic acid is often preferred over acetic acid as an oxygen carrier due to its higher reactivity, which allows for faster peracid formation without the need for a catalyst. ijcce.ac.ir The reaction mechanism involves the transfer of an oxygen atom from the peracid to the double bond of the oleic acid molecule, forming the oxirane ring. ijcce.ac.ir The optimization of reaction parameters such as temperature, molar ratios of reactants, and catalyst concentration is crucial for maximizing the yield of epoxidized oleic acid while minimizing side reactions like ring-opening. ijcce.ac.ir Studies have shown that optimal conditions can lead to a high relative conversion to oxirane. For instance, one study achieved an 80% relative conversion to oxirane at 45°C with specific molar ratios of formic acid and hydrogen peroxide to oleic acid. ijcce.ac.ir

| Reactants | Catalyst | Temperature (°C) | Relative Conversion to Oxirane (%) | Reference |

|---|---|---|---|---|

| Oleic acid, Formic acid, Hydrogen peroxide | Sulfuric acid | 45 | 80 | ijcce.ac.ir |

| Oleic acid, Acetic acid, Hydrogen peroxide | Amberlite IR-120H | 65 | 90 | scialert.net |

Transition Metal-Catalyzed Epoxidation Systems

Transition metal complexes have been explored as catalysts for the epoxidation of olefins, including fatty acids and their esters. These systems offer an alternative to peracid-mediated routes and can exhibit high selectivity. For the epoxidation of methyl oleate (B1233923), titanium-grafted silicates, such as Ti-MCM-41, have demonstrated high conversions and excellent selectivity using tert-butylhydroperoxide as the oxidant. researchgate.netresearchgate.net This method allows for the selective epoxidation of the fatty acid methyl ester with high yields in a reaction medium free of organic acidic compounds. researchgate.net

Manganese complexes have also been utilized for the efficient epoxidation of vegetable oils with hydrogen peroxide and acetic acid. rsc.org A notable protocol uses a manganese catalyst with an N,N′-bis(2-picolyl)-2,2′-bispyrrolidine (rac-BPBP) ligand, achieving over 90% yield of epoxidized vegetable oils with excellent epoxide selectivities (>90%) within two hours at ambient temperature. rsc.org While much of the research focuses on vegetable oils or methyl esters, the principles are directly applicable to the epoxidation of oleic acid to form this compound.

| Substrate | Catalyst System | Oxidant | Selectivity to Epoxide (%) | Reference |

|---|---|---|---|---|

| Methyl oleate | Ti-MCM-41 | tert-butylhydroperoxide | >95 | researchgate.net |

| Vegetable Oils | Manganese complex with rac-BPBP ligand | Hydrogen peroxide/Acetic acid | >90 | rsc.org |

Emerging and Sustainable Synthesis Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for the epoxidation of fatty acids. rsc.org A significant approach involves the use of heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlite IR-120) and zeolites, to replace corrosive mineral acids like sulfuric acid. scialert.netaip.org Ion-exchange resins have been shown to be effective catalysts for the in situ generation of peracids and can be easily separated from the reaction mixture and reused. scialert.netresearchgate.net Zeolites also offer a reusable, solid acid catalyst alternative. aip.org

The use of microwave irradiation to accelerate the reaction has also been explored. In combination with an acidic ion-exchange resin, microwave heating has been shown to enhance the conversion of fatty acids to their epoxides, significantly reducing reaction times. acs.org Furthermore, solvent-free systems and the use of greener oxidants like hydrogen peroxide are central to these sustainable approaches. researchgate.net Research into optimizing these greener methods has demonstrated high conversions, with one study achieving an 85% relative conversion of oleic acid to oxirane using an Amberlite IR-120 catalyst under optimized conditions. researchgate.net

Chemo-Enzymatic and Enzymatic Synthesis Approaches

Biocatalytic methods present an environmentally benign alternative to traditional chemical synthesis for producing this compound. These approaches often operate under milder conditions and can exhibit high selectivity. acs.org

Chemo-enzymatic epoxidation typically utilizes an immobilized lipase (B570770), such as Candida antarctica lipase B (Novozym 435), to catalyze the formation of a peracid from a carboxylic acid and hydrogen peroxide. acs.org A key advantage of this method is the ability for "self-epoxidation," where the fatty acid substrate itself can act as the oxygen carrier, eliminating the need for an additional carboxylic acid. acs.org The lipase catalyzes the perhydrolysis of the fatty acid with hydrogen peroxide to form an unsaturated percarboxylic acid, which then epoxidizes another molecule of the unsaturated fatty acid. acs.org This process has been successfully applied to the epoxidation of various fatty acids and their esters. rsc.org

Purely enzymatic synthesis of epoxy fatty acids can be achieved using enzymes such as cytochrome P450s. caymanchem.com For instance, cytochrome P450 BM3 has been used for the regio- and enantioselective epoxidation of polyunsaturated fatty acids. uitm.edu.my While this has been demonstrated for arachidonic and eicosapentaenoic acids, the principle can be extended to oleic acid. uitm.edu.my Another class of enzymes, unspecific peroxygenases (UPOs), have also shown promise as biocatalysts for the production of fatty acid epoxides. benthamdirect.com These enzymes exhibit self-sufficient monooxygenase activity and have a selectivity towards epoxidation. benthamdirect.com

| Approach | Enzyme | Key Features | Reference |

|---|---|---|---|

| Chemo-enzymatic | Immobilized Lipase (e.g., Novozym 435) | In situ peracid formation; potential for self-epoxidation. | acs.org |

| Enzymatic | Cytochrome P450 BM3 | Regio- and enantioselective epoxidation. | uitm.edu.my |

| Enzymatic | Unspecific Peroxygenases (UPOs) | Self-sufficient monooxygenase activity with selectivity for epoxidation. | benthamdirect.com |

Derivatization Reactions of the Oxirane Ring System

The oxirane ring of this compound is a reactive functional group that allows for a variety of derivatization reactions, leading to the synthesis of numerous valuable oleochemicals.

Ring-Opening Hydrolysis to Dihydroxystearate Derivatives

A primary derivatization of this compound is the acid-catalyzed or enzymatic hydrolysis of the oxirane ring to yield 9,10-dihydroxystearic acid. This vicinal diol is a valuable intermediate for the production of polyols, which are precursors to polyurethanes and other polymers.

The chemical hydrolysis is typically carried out in the presence of an acid catalyst, which facilitates the nucleophilic attack of water on the protonated epoxide. This process can be conducted subsequently to the epoxidation step. For example, a continuous flow process has been developed for the epoxidation of methyl oleate followed by acid-catalyzed hydrolysis, achieving quantitative conversion of the epoxide to methyl 9,10-dihydroxystearate. rsc.org

Enzymatic hydrolysis of epoxy fatty acids is catalyzed by epoxide hydrolases (EHs). aip.org These enzymes are found in both mammals and plants and can exhibit stereo- and regioselectivity in their ring-opening activity. For instance, soybean EH displays high enantioselectivity, preferentially hydrolyzing 9R,10S-epoxystearic acid to threo-9R,10R-dihydroxystearic acid. researchgate.netgoogle.comacs.org In contrast, soluble epoxide hydrolase from rat liver shows a lack of enantioselectivity. researchgate.netgoogle.comacs.org The study of the stereochemical outcomes of these enzymatic hydrolyses provides insight into the active sites of these enzymes. researchgate.netgoogle.comacs.org

Formation of Functionalized Hydroxy-Ethers and Hydroxy-Amines

The reaction of this compound with nucleophiles such as alcohols and amines is a primary route to valuable derivatives. These reactions typically proceed via acid catalysis, which protonates the epoxide oxygen, making the ring more susceptible to nucleophilic attack.

The acid-catalyzed ring-opening of this compound with alcohols provides a direct pathway to α-hydroxy ethers. In this reaction, an alcohol attacks one of the epoxide carbons, resulting in a mixture of 9-hydroxy-10-alkoxy and 10-hydroxy-9-alkoxy stearate (B1226849) isomers. A variety of alcohols, from simple alkanols to more complex structures, have been successfully employed, yielding ethers with different properties. For instance, the reaction of cis-9,10-epoxystearic acid with alcohols like methanol (B129727), ethanol, n-propanol, and allyl alcohol has been demonstrated. In a typical procedure, the epoxystearic acid is dissolved in a large molar excess of the anhydrous alcohol, and a catalytic amount of sulfuric acid is added to initiate the reaction.

Research has also focused on synthesizing these derivatives from various esters of 9,10-epoxystearic acid to improve properties like cold-flow performance for applications such as biofuels and biolubricants. The use of synthetic acid saponite (B12675438) clays (B1170129) as catalysts for the ring-opening of methyl this compound in the presence of methanol has been shown to be highly efficient, converting 90% of the epoxide in five minutes with 84% selectivity towards the corresponding methoxyhydroxystearate. researchgate.net

| Epoxide Substrate | Alcohol Nucleophile | Catalyst | Main Product |

|---|---|---|---|

| cis-9,10-Epoxystearic Acid | Methyl Alcohol | Sulfuric Acid | 9(10)-Hydroxy-10(9)-methoxystearic acid |

| cis-9,10-Epoxystearic Acid | Ethyl Alcohol | Sulfuric Acid | 9(10)-Hydroxy-10(9)-ethoxystearic acid |

| cis-9,10-Epoxystearic Acid | n-Propyl Alcohol | Sulfuric Acid | 9(10)-Hydroxy-10(9)-propoxystearic acid |

| cis-9,10-Epoxystearic Acid | Allyl Alcohol | Sulfuric Acid | Allyl 9(10)-alloxy-10(9)-hydroxystearate |

| Methyl this compound | Methanol | Acid Saponite Clay | Methyl methoxyhydroxystearate |

Similarly, the oxirane ring of this compound can be opened by ammonia (B1221849) and various amines to produce hydroxy-amine derivatives. The reaction of cis-9,10-epoxystearic acid with aqueous ammonia and primary and secondary amines yields the corresponding 9(10)-amino-10(9)-hydroxystearic acids. acs.org For example, the reaction with imidazole, a heterocyclic amine, proceeds via nucleophilic attack on the epoxide, leading to the formation of methyl 9-hydroxy-10-(1H-imidazol-1-yl)octadecanoate and its corresponding isomer. researchgate.net These hydroxy-amine compounds are valuable intermediates for synthesizing more complex molecules, such as specialty surfactants and monomers for nitrogen-containing polymers.

Polymerization and Co-polymerization Applications in Materials Research

The presence of reactive functional groups makes this compound and its derivatives attractive monomers for creating bio-based polymers. The epoxy group itself, or other functionalities introduced through derivatization (like hydroxyl groups), can participate in polymerization reactions.

A key example is the use of cis-9,10-epoxy-18-hydroxyoctadecanoic acid, a natural monomer found in suberin from birch bark, for the synthesis of functional polyesters. unl.pt This monomer possesses both a hydroxyl group and a carboxylic acid group, allowing it to undergo self-polycondensation, while retaining the reactive epoxy group on the polymer backbone. The polymerization can be effectively catalyzed by enzymes, such as immobilized Candida antarctica lipase B (Novozym 435). unl.pt

The reaction can be performed under different conditions:

Solvent-based polymerization: Using toluene (B28343) as a solvent in the presence of molecular sieves to remove water by-product, a polyester (B1180765) with a molecular weight (Mw) of 20,000 Da can be obtained. unl.pt

Bulk polymerization: Performing the reaction in the monomer melt without a solvent is faster and yields a polymer with a slightly lower Mw of 15,000 Da. unl.pt

The resulting epoxy-functionalized polyester is a valuable material. unl.pt The pendant epoxy groups along the polymer chain are available for subsequent cross-linking reactions, allowing for the creation of thermosetting materials and hydrophobic coatings for cellulosic materials like paper. researchgate.net

| Monomer | Polymerization Method | Catalyst | Resulting Polymer | Molecular Weight (Mw) |

|---|---|---|---|---|

| cis-9,10-Epoxy-18-hydroxyoctadecanoic acid | Solvent-based (Toluene) | Novozym 435 (Lipase) | Epoxy-functionalized polyester | 20,000 Da |

| cis-9,10-Epoxy-18-hydroxyoctadecanoic acid | Bulk (Melt) | Novozym 435 (Lipase) | Epoxy-functionalized polyester | 15,000 Da |

Furthermore, derivatives of this compound can be designed as co-monomers. For instance, the reaction product of 9,10-epoxystearic acid with allyl alcohol can be subsequently co-polymerized with monomers like vinyl acetate (B1210297) to create novel copolymers.

Preparation of Labeled this compound for Mechanistic Investigations

Isotopically labeled compounds are indispensable tools for studying metabolic pathways, reaction mechanisms, and the fate of molecules in biological and chemical systems. The preparation of labeled this compound has been crucial for understanding its biosynthesis.

Studies on rust-infected wheat plants have utilized biosynthetic methods to produce radiolabeled cis-9,10-epoxyoctadecanoic acid. nih.gov In these investigations, simple labeled precursors are fed to the biological system, which then incorporates the label into more complex molecules through its natural metabolic machinery.

Key findings from these labeling studies include:

¹⁴C-Acetate Incorporation: The administration of 1-¹⁴C-acetate to rust-infected wheat plants leads to the production of ¹⁴C-labeled cis-9,10-epoxyoctadecanoic acid. nih.gov This demonstrates that the fatty acid is synthesized de novo from two-carbon acetate units. The protocol for using ¹⁴C-acetate in pulse-chase experiments is a well-established method for tracking fatty acid metabolism in plants. osti.gov

Precursor Identification: When ¹⁴C-labeled stearic acid and ¹⁴C-labeled oleic acid were supplied to the same system, both were incorporated into the epoxy acid. However, the rate of conversion was significantly higher for oleic acid, indicating that oleic acid is the immediate precursor to 9,10-epoxyoctadecanoic acid via the epoxidation of its double bond. nih.gov

Beyond biosynthetic methods, specific labeled versions of this compound derivatives have been cataloged, such as "methyl this compound, carboxy ¹⁴C-labeled, (cis)-isomer," confirming the availability of these tracers for research. nih.gov Stable isotopes, such as using ¹³C₁₈-labeled oleic acid, also represent a powerful, non-radioactive method to trace the metabolism and assembly of its derivatives in vivo. nih.gov These labeled molecules are essential for quantifying metabolic fluxes and understanding the biochemical transformations of fatty acid epoxides.

Biosynthesis and Endogenous Formation of 9,10 Epoxystearate in Biological Systems

Enzymatic Pathways of Epoxidation in Diverse Organisms

The enzymatic synthesis of 9,10-Epoxystearate primarily involves the epoxidation of its unsaturated precursor, oleic acid, at the C9-C10 double bond. This conversion is catalyzed by several enzyme families across different biological kingdoms.

In mammals , including humans, this compound is considered an endogenous constituent found in blood and urine. medchemexpress.com Its formation is attributed to the action of cytochrome P450 (CYP) monooxygenases. nih.gov Specifically, CYP isoforms such as CYP2C and CYP3A are known to catalyze the oxidation of oleic acid to produce this compound. caymanchem.com Once formed, it can be further metabolized by epoxide hydrolases (EHs), which convert the epoxide to its corresponding diol, 9,10-dihydroxystearic acid. nih.gov

In the plant kingdom, multiple enzymatic pathways contribute to this compound synthesis. In Arabidopsis thaliana, the cytochrome P450 enzyme CYP77A4 has been identified as a fatty acid epoxidase. ebi.ac.ukresearchgate.net When incubated with oleic acid, CYP77A4 converts it into a mixture of products, with this compound comprising approximately 25% of the total. ebi.ac.ukresearchgate.net Research on Vicia sativa (common vetch) has shown that its microsomal enzymes, driven by P450 activity, stereospecifically convert oleic acid into the (9R,10S) enantiomer of this compound with a high degree of enantiomeric excess. researchgate.net Furthermore, oats (Avena sativa) utilize a peroxygenase pathway. nih.gov This process involves two key enzymes: a lipoxygenase (AsLOX2) that forms a fatty acid hydroperoxide from linoleic or linolenic acid, and a peroxygenase (AsPXG1) that uses this hydroperoxide as an oxygen donor to epoxidize oleic acid into this compound. nih.gov

Microorganisms also possess the enzymatic machinery to produce this compound. The bacterium Streptomyces peucetius expresses CYP107N3, an enzyme that has been shown in vitro to catalyze the C9-C10 epoxidation of oleic acid to yield 9,10-epoxy stearic acid. bmbreports.orgnih.gov Similarly, CYP184A1 from Streptomyces avermitilis has been characterized as an epoxidase that acts on oleic acid to produce 9,10-epoxystearic acid. nih.gov The compound is also notably present in certain fungi, such as Pneumocystis carinii and various rust fungi, indicating its synthesis within these organisms. caymanchem.comasm.org

| Enzyme/Enzyme Family | Organism/Source | Pathway | Precursor | Reference |

|---|---|---|---|---|

| Cytochrome P450 (CYP2C, CYP3A) | Mammals | Monooxygenase | Oleic Acid | caymanchem.com |

| CYP77A4 | Arabidopsis thaliana (Plant) | Monooxygenase | Oleic Acid | ebi.ac.ukresearchgate.net |

| Microsomal P450s | Vicia sativa (Plant) | Monooxygenase | Oleic Acid | researchgate.net |

| Peroxygenase (AsPXG1) & Lipoxygenase (AsLOX2) | Avena sativa (Oat) | Peroxygenase | Oleic Acid | nih.gov |

| CYP107N3 | Streptomyces peucetius (Bacterium) | Monooxygenase | Oleic Acid | bmbreports.orgnih.gov |

| CYP184A1 | Streptomyces avermitilis (Bacterium) | Monooxygenase | Oleic Acid | nih.gov |

Non-Enzymatic Generation Mechanisms, including Oxidative Processes

Beyond enzymatic synthesis, this compound can be formed through non-enzymatic mechanisms, primarily driven by oxidative stress. medchemexpress.com Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. mdpi.comfrontiersin.org

The primary mechanism is the lipid peroxidation of oleic acid. scifiniti.com ROS can attack the carbon-carbon double bond present in unsaturated fatty acids like oleic acid. frontiersin.orgmdpi.com This chemical reaction can lead to the formation of an epoxide ring at the 9,10-position, generating this compound without the involvement of an enzyme. This process is a component of the broader damage caused by lipid peroxidation, which can affect cellular membrane integrity and function. mdpi.com While stearic acid itself is a saturated fatty acid and thus not susceptible to this type of oxidation, its unsaturated counterpart, oleic acid, is a ready target. ebi.ac.ukscifiniti.comnih.gov

Occurrence and Distribution of this compound in Biological Matrices and Research Models

This compound has been identified in a variety of biological samples and organisms, highlighting its widespread, albeit often low-level, presence.

In humans , it is recognized as an endogenous metabolite present in both plasma and urine. medchemexpress.comcaymanchem.com Urinary concentrations have been measured at approximately 2 nmol/L. nih.gov Studies have also noted that plasma levels of cis-9,10-Epoxystearate are decreased in patients who have impaired liver function. caymanchem.com

In animal research models , the compound's presence is often linked to specific conditions or organisms. For instance, it was detected in the fungus Pneumocystis carinii that was isolated from the lungs of rats with P. carinii-induced pneumonia. caymanchem.comasm.org Notably, the fatty acid was not found in the lung lipids of healthy or immunosuppressed, uninfected rats, suggesting its origin is the fungus itself rather than the host tissue. asm.org

In plants , this compound is a known component of cutin, a waxy polymer that forms the outer protective layer of the plant epidermis. researchgate.net It is also produced in the seeds of plants like oats. nih.gov Its presence in fungi is a distinguishing feature for some species; for example, the lipids of rust fungi are characterized by a predominance of cis-9,10-epoxy stearic acid. asm.org

| Biological Matrix / Model | Finding | Reference |

|---|---|---|

| Human Plasma | Detected as an endogenous constituent. Levels are lower in patients with impaired liver function. | medchemexpress.comcaymanchem.com |

| Human Urine | Detected at concentrations of approximately 2 nmol/L. | nih.gov |

| Rat Model (P. carinii infection) | Found in the lipids of the fungus P. carinii, but not in host lung tissue. | caymanchem.comasm.org |

| Plants (general) | Component of cutin monomers. | researchgate.net |

| Oat (Avena sativa) | Produced in seeds. | nih.gov |

| Fungi (Rust fungi, P. carinii) | A predominant and characteristic fatty acid. | asm.org |

Precursor Molecules and Metabolic Intermediates in Biosynthetic Pathways

The biosynthesis of this compound relies on specific precursor molecules and proceeds through defined metabolic steps.

The principal precursor for the formation of this compound is oleic acid (cis-9-octadecenoic acid). medchemexpress.comcaymanchem.com The vast majority of enzymatic and non-enzymatic pathways generate the epoxide by directly oxidizing the double bond located at the C9-C10 position of the oleic acid carbon chain. researchgate.netnih.govnih.gov Stearic acid is the fully saturated parent molecule but lacks the necessary double bond for epoxidation to occur. ebi.ac.uknih.gov

Other fatty acids can act as metabolic intermediates , particularly in co-oxidant pathways. In the peroxygenase pathway found in oats, linoleic acid and linolenic acid are first converted by lipoxygenase into fatty acid hydroperoxides. nih.gov These hydroperoxides then serve as the oxygen donors for the peroxygenase enzyme to epoxidize the primary substrate, oleic acid. nih.gov

Once formed, this compound can be further metabolized. A key metabolic step is its hydration by epoxide hydrolase enzymes, which cleave the epoxide ring. nih.gov This reaction results in the formation of the corresponding diol, 9,10-dihydroxystearic acid , which is a common subsequent product in the metabolic pathway. ebi.ac.ukresearchgate.net

Enzymatic Transformations and Metabolic Fate of 9,10 Epoxystearate

Epoxide Hydrolase-Mediated Hydrolysis

Epoxide hydrolases (EHs) are ubiquitous enzymes that catalyze the conversion of epoxides to their corresponding vicinal diols by the addition of water. researchgate.net This process is a critical step in the metabolism of 9,10-epoxystearate. The activity and stereoselectivity of these enzymes vary significantly between mammalian and plant sources.

In mammals, two main forms of epoxide hydrolase are involved in the metabolism of this compound: soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH).

Soluble Epoxide Hydrolase (sEH): Found in various tissues including the liver, kidneys, and lungs, sEH readily metabolizes this compound. researchgate.netucanr.edu Studies using recombinant human sEH have demonstrated its high affinity for this substrate. ucanr.edu Research on rat liver cytosolic EH, however, showed a lack of enantioselectivity, hydrating both enantiomers of this compound at similar rates. nih.govnih.gov This suggests that the active site of rat soluble EH anchors the oxirane ring of the fatty acid epoxide in a manner distinct from other EHs. nih.govnih.gov

Microsomal Epoxide Hydrolase (mEH): This membrane-bound enzyme, also found in the rat liver, exhibits distinct stereochemical preferences. nih.govnih.gov Unlike the soluble form, rat mEH shows a strong preference for the 9R,10S-enantiomer of this compound. researchgate.net This enantiopreference is significantly diminished when the carboxylic acid group of the substrate is methylated, highlighting the importance of this functional group for proper positioning within the enzyme's active site. researchgate.net The catalytic triad (B1167595) of mEH has been identified as Asp226, Glu404, and His431. nih.gov Interestingly, replacing Glu404 with Aspartic acid has been shown to dramatically increase the enzyme's maximal velocity (Vmax) for 9,10-epoxystearic acid by 39-fold. nih.gov

Plant epoxide hydrolases are involved in various physiological processes, including the biosynthesis of cutin, a protective biopolymer. wur.nl These enzymes have been studied in several plant models, revealing diverse enantioselectivity.

Soybean (Glycine max): The soluble epoxide hydrolase from soybean is highly enantioselective, preferentially hydrolyzing the 9R,10S-enantiomer of this compound. nih.govnih.gov This enzyme converts the racemic substrate with high enantioconvergence to a single product, threo-9R,10R-dihydroxystearic acid. nih.govnih.govresearchgate.net The free carboxylic acid group on the substrate is crucial for this high enantioselectivity. researchgate.net

Maize (Zea mays): In contrast to the soybean enzyme, the soluble EH from maize seedlings hydrates both enantiomers of this compound at the same rate, showing no enantioselectivity. nih.govnih.gov

Potato (Solanum tuberosum): The potato epoxide hydrolase, StEH1, has been shown to hydrolyze this compound. researchgate.net

Arabidopsis thaliana: Epoxides generated by the cytochrome P450 CYP77A4 in Arabidopsis thaliana are further metabolized into diols by both microsomal and cytosolic epoxide hydrolases. ebi.ac.uk

The stereochemical outcome of the hydrolysis of this compound is a key feature that distinguishes different epoxide hydrolases.

Enantioselectivity: This refers to the ability of an enzyme to discriminate between the two enantiomers of a chiral substrate. As noted, soybean EH is highly enantioselective for 9R,10S-epoxystearate, while maize and rat soluble EHs show little to no enantioselectivity. nih.govnih.gov Rat microsomal EH also demonstrates a strong preference for the 9R,10S enantiomer. researchgate.net

Enantioconvergence: Soybean EH and rat mEH exhibit high enantioconvergence, meaning they convert a racemic mixture of this compound into a single chiral diol product, threo-9R,10R-dihydroxystearic acid. nih.govnih.govresearchgate.net This is achieved through a stereoselective nucleophilic attack on the (S)-configured carbon of the oxirane ring. nih.govnih.gov In contrast, the reaction catalyzed by rat soluble EH lacks enantioconvergence. nih.govnih.gov

Mechanism: The hydrolysis reaction proceeds via a trans-addition of water, inverting the configuration at the carbon atom that is attacked. researchgate.net For soybean EH and rat mEH, the stereospecificity likely arises from a nucleophilic attack on the oxirane carbon with the (S)-configuration. nih.govnih.gov For soybean EH, it has been shown that water attacks the oxirane carbon with the S-chirality in both enantiomers. researchgate.net

The kinetic parameters of epoxide hydrolases for this compound and related substrates provide insights into their efficiency and substrate preferences.

Substrate Specificity: In soybean, 9,10-epoxystearic acid is a better substrate for EH than 18-hydroxy-9,10-epoxystearic acid. wur.nl The presence of a free carboxylic acid group is important for the enantioselectivity of soybean EH, as the selectivity is greatly reduced with methyl cis-9,10-epoxystearate. researchgate.net Rat microsomal EH also shows reduced enantioselectivity upon methylation of the carboxylic function. researchgate.net

Kinetic Parameters: A mutant of rat microsomal EH where Glu404 was replaced with Asp showed a 39-fold increase in Vmax for 9,10-epoxystearic acid, which was accompanied by an increase in Km. nih.gov For human soluble epoxide hydrolase (hsEH), the Km for methyl this compound was found to be in a similar range to that of other substrates like trans-diphenylpropene oxide (t-DPPO). ucanr.edu

Table 1: Kinetic Parameters of Epoxide Hydrolases with this compound and Related Substrates

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg protein) | Notes |

|---|---|---|---|---|

| Human sEH | Methyl this compound | Similar to t-DPPO | - | ucanr.edu |

| Rat mEH (Glu404->Asp mutant) | 9,10-Epoxystearic acid | Increased | 39-fold increase | nih.gov |

| Soybean EH | cis-9R,10S-epoxystearic acid | - | - | Preferred enantiomer, V/Km ratio ~20 |

| Soybean EH | cis-9,10-Epoxy-18-hydroxystearic acid | - | - | Poorer substrate than 9,10-epoxystearic acid |

Data is qualitative where specific values were not available in the provided search results.

Glutathione (B108866) S-Transferase-Catalyzed Conjugation

Another significant metabolic pathway for this compound is its conjugation with glutathione (GSH), a reaction catalyzed by Glutathione S-transferases (GSTs).

GSTs are phase II detoxification enzymes that play a crucial role in protecting cells from harmful electrophiles, including those generated from oxidative stress. medcraveonline.comwalshmedicalmedia.com The conjugation of 9,10-epoxystearic acid with GSH is a key detoxification mechanism. medcraveonline.comwalshmedicalmedia.comnexusacademicpublishers.com

Enzymatic Activity: Cytosolic GSTs from human liver and lung, belonging to the alpha, mu, and pi classes, have been shown to catalyze the conjugation of GSH with 9,10-epoxystearic acid. researchgate.netresearchgate.netnih.gov The mu class of GSTs exhibits the highest activity towards this substrate, suggesting they may be primarily responsible for its metabolism via this pathway. researchgate.netresearchgate.netnih.gov

Kinetic Parameters: The Michaelis-Menten constants (Km) and maximal velocities (Vmax) for the different classes of human GSTs with 9,10-epoxystearic acid have been determined. researchgate.netresearchgate.netnih.gov

Table 2: Kinetic Parameters of Human GST Isozymes for 9,10-Epoxystearic Acid

| GST Class | Km (mM) | Vmax (mol/min/mol) |

|---|---|---|

| Alpha | 0.47 | 142 |

| Mu | 0.32 | 256 |

| Pi | 0.80 | 52 |

Source: researchgate.netresearchgate.netnih.gov

These findings indicate that while all three classes of GSTs can metabolize this compound, the mu isozymes are the most efficient. researchgate.netresearchgate.netnih.gov This enzymatic conjugation is a critical pathway for the biotransformation and subsequent elimination of this endogenous epoxide. nih.gov

Substrate Affinity and Catalytic Efficiency of GST Isozymes

Glutathione S-transferases (GSTs) are crucial Phase II biotransformation enzymes that facilitate the detoxification of a wide array of electrophilic compounds, including fatty acid epoxides generated during lipid peroxidation. walshmedicalmedia.comnih.gov Studies have demonstrated that cytosolic human GSTs from the alpha, mu, and pi classes catalyze the conjugation of this compound with glutathione (GSH). walshmedicalmedia.comnih.govmedcraveonline.com This enzymatic reaction is a key step in metabolizing and neutralizing the reactive epoxide ring. walshmedicalmedia.commedcraveonline.com

The catalytic efficiency of these GST isozymes towards this compound varies significantly, indicating preferential metabolic pathways. Research involving GSTs isolated from human liver and lung has quantified the kinetic parameters—the Michaelis constant (Kₘ) and maximal velocity (Vₘₐₓ)—for this substrate. nih.gov The mu class of GST isozymes exhibits the highest activity, suggesting it plays a primary role in the detoxification of this compound compared to the alpha and pi classes. nih.gov

The Kₘ value, which represents the substrate concentration at half the maximal velocity, is lowest for the mu class, indicating a higher affinity for this compound. nih.gov Concurrently, the Vₘₐₓ for the mu class is substantially higher than that of the other classes, demonstrating a greater catalytic capacity to process the substrate once bound. nih.gov

| GST Isozyme Class | Michaelis Constant (Kₘ) (mM) | Maximal Velocity (Vₘₐₓ) (mol/min/mol) |

|---|---|---|

| Alpha (α) | 0.47 | 142 |

| Mu (μ) | 0.32 | 256 |

| Pi (π) | 0.80 | 52 |

Data sourced from Sharma et al., 1991. nih.gov

Other Enzymatic Derivations and Modifications (e.g., Reduction, Esterification)

Beyond conjugation with glutathione, this compound undergoes several other enzymatic modifications that determine its metabolic fate. These transformations include hydrolysis, hydroxylation, and esterification.

Hydrolysis: A primary metabolic route for this compound is hydration to its corresponding diol, 9,10-dihydroxystearic acid. This reaction is catalyzed by epoxide hydrolases (EH). oup.com Soluble epoxide hydrolase (sEH), in particular, efficiently metabolizes epoxy fatty acids. oup.comucanr.edu This conversion of the reactive epoxide to a more stable diol is a critical detoxification step.

Hydroxylation: Cytochrome P450 (CYP) enzymes can hydroxylate this compound. Specifically, fatty acid omega-hydroxylases catalyze the hydroxylation at the terminal (ω) carbon, producing 9,10-epoxy-18-hydroxystearate. kegg.jpucl.ac.uk This modification increases the polarity of the molecule, facilitating further metabolism and excretion.

Esterification and De-esterification: this compound can exist as a free fatty acid or be incorporated into more complex lipids as an ester, such as methyl this compound. ontosight.aimedchemexpress.com The esterified form is a substrate for various enzymes, including esterases that can hydrolyze it back to the free acid and epoxide hydrolases that act on the epoxide ring. ucanr.edu The interplay between esterification and de-esterification influences the compound's distribution and availability for other metabolic pathways. ucanr.edu

Peroxygenase Pathway: In plants like oats, a peroxygenase pathway is involved in the synthesis of epoxy fatty acids. nih.gov This pathway utilizes a lipoxygenase to form hydroperoxides from unsaturated fatty acids, which then serve as oxygen donors for a peroxygenase enzyme to epoxidize another fatty acid, such as oleic acid, to produce this compound. nih.gov

Integration within Broader Lipid and Fatty Acid Metabolic Networks

The metabolism of this compound is deeply integrated with broader lipid and fatty acid metabolic networks, influencing cellular lipid homeostasis and signaling.

Studies using HepG2 cells have shown that administration of cis-9,10-epoxystearic acid leads to significant disruptions in lipid metabolism. researchgate.netnih.gov It promotes the accumulation of intracellular lipids by increasing the number and size of lipid droplets, as well as elevating triacylglycerol and total cholesterol content. researchgate.netnih.gov This effect is linked to the compound's ability to alter the expression of key metabolic genes. Specifically, it enhances the expression of genes involved in lipid synthesis, such as Srebp-1c and Scd1, while simultaneously suppressing genes crucial for fatty acid oxidation in both peroxisomes and mitochondria, including PPARα, Cpt1α, and Acox1. nih.gov

Furthermore, derivatives of this compound have been identified as important molecules in metabolic pathway perturbations. For instance, 8-hydroxy-9,10-epoxystearic acid has been associated with disruptions in linoleic acid metabolism and the biosynthesis of unsaturated fatty acids. nih.gov In a different context, cis-9,10-epoxystearic acid was identified as one of six pivotal metabolites connecting the metabolic networks of the gut and blood in patients with IgA nephropathy, highlighting its role as a systemic metabolic intermediate. amegroups.cn The detoxification of this compound by GSTs can also indirectly influence metabolic signaling pathways, as GSTs metabolize signaling molecules that regulate transcription factors like PPARγ, which is a master regulator of lipid metabolism. researchgate.net

Molecular Mechanisms of Action and Biological Roles of 9,10 Epoxystearate and Its Analogs in Research Models

Interactions with Cellular Enzymes and Receptors

9,10-Epoxystearate, an oxidation product of oleic acid, interacts with various cellular enzymes, most notably epoxide hydrolases (EHs). caymanchem.com These enzymes are critical for detoxifying potentially harmful epoxides by converting them into their corresponding diols. researchgate.net The interaction between this compound and EHs can be highly specific, depending on the enzyme's origin and the substrate's stereochemistry.

For instance, soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids involved in regulating inflammation and vascular tone. researchgate.net While both this compound and EETs are substrates for sEH, their physiological roles differ significantly. The hydrolysis of this compound by EHs yields 9,10-dihydroxystearic acid (9,10-DHSA).

Research comparing plant and mammalian EHs has revealed significant differences in their enantioselectivity towards this compound. Plant EHs, particularly from soybean, show a strong preference for the 9R,10S enantiomer. nih.gov In contrast, rat liver soluble EH displays no such enantioselectivity. nih.gov This highlights the distinct active site topographies of these enzymes. The methyl ester of this compound also interacts with epoxide hydrolase.

Beyond epoxide hydrolases, this compound is a substrate for cytochrome P450 (CYP) enzymes, specifically isoforms like CYP94A1. nih.gov This enzyme preferentially hydroxylates the 9R,10S enantiomer of this compound at the ω-position. nih.gov The interaction with CYP enzymes is a crucial step in the further metabolism of this epoxy fatty acid.

While direct receptor binding data for this compound is limited, its structural similarity to other lipid signaling molecules suggests potential interactions with nuclear receptors. For example, its diol derivative, 9,10-dihydroxystearic acid, has been shown to activate peroxisome proliferator-activated receptor-gamma (PPAR-γ) at higher concentrations. chemicalbook.comchemsrc.com

Interactive Table: Enzyme Interactions with this compound

| Enzyme | Source | Substrate(s) | Product(s) | Key Findings |

|---|---|---|---|---|

| Soluble Epoxide Hydrolase (sEH) | Mammalian (rat liver), Plant (soybean, maize) | cis-9,10-Epoxystearic acid | 9,10-Dihydroxystearic acid | Plant EHs exhibit higher enantioselectivity than mammalian sEH. nih.gov Soybean EH preferentially hydrolyzes the 9R,10S enantiomer. nih.gov |

| Cytochrome P450 (CYP94A1) | Plant (Vicia sativa) | cis-9,10-Epoxystearic acid | 18-hydroxy-9,10-epoxystearic acid | Shows enantioselectivity for the 9R,10S enantiomer. nih.gov |

| Cytochrome P450 (CYP2C, CYP3A) | Human | Oleic acid | cis-9,10-Epoxystearic acid | Catalyze the formation of cis-9,10-epoxystearic acid from oleic acid. caymanchem.com |

Influence on Intracellular Signaling Pathways and Molecular Events

The biological effects of this compound and its metabolites are mediated through their influence on various intracellular signaling pathways. The highly reactive epoxide ring allows it to interact with nucleophilic sites on proteins and other biomolecules, thereby modulating cellular processes.

One of the key areas of influence is lipid metabolism. Studies in HepG2 cells have shown that cis-9,10-epoxystearic acid can lead to intracellular lipid accumulation in a dose- and time-dependent manner, increasing the number and size of lipid droplets. researchgate.net This is accompanied by an increase in intracellular triacylglycerol and total cholesterol content. researchgate.net Furthermore, it has been observed to suppress fatty acid oxidation in both peroxisomes and mitochondria, suggesting a significant disruption of lipid homeostasis. researchgate.net

There is also evidence to suggest that this compound and its derivatives may play a role in inflammatory signaling. While direct evidence for this compound is still emerging, other epoxy fatty acids, such as epoxyeicosatrienoic acids (EETs), are known to be potent anti-inflammatory mediators. researchgate.net The metabolism of these compounds by soluble epoxide hydrolase (sEH) is a critical control point in inflammatory pathways. researchgate.net Given that this compound is also a substrate for sEH, it could potentially modulate these pathways by competing for the enzyme.

The diol metabolite, 9,10-dihydroxystearic acid, has been shown to improve glucose tolerance and insulin (B600854) sensitivity in animal models. chemicalbook.comchemsrc.com At higher concentrations, it can activate PPAR-γ, a key regulator of lipid metabolism and glucose homeostasis. chemicalbook.comchemsrc.com This suggests that the metabolic conversion of this compound to its diol can trigger specific nuclear receptor signaling pathways.

In some contexts, cis-9,10-epoxystearic acid has been shown to induce oxidative stress and apoptosis in HepG2 cells. nih.gov This involves cell cycle arrest at the G0/G1 phase. nih.gov These findings highlight the potential for this compound to trigger cytotoxic signaling cascades, particularly at higher concentrations.

Interactive Table: Influence of this compound on Signaling Events

| Signaling Pathway/Molecular Event | Model System | Effect of this compound | Reference |

|---|---|---|---|

| Lipid Metabolism | HepG2 cells | Increased lipid droplet formation, increased triacylglycerol and cholesterol, suppressed fatty acid oxidation. researchgate.net | researchgate.net |

| Inflammatory Signaling | (Inferred) | Potential modulation of sEH-mediated pathways. | researchgate.netresearchgate.net |

| PPAR-γ Activation | CV-1 cells (by 9,10-DHSA) | Activation at high concentrations. chemicalbook.comchemsrc.com | chemicalbook.comchemsrc.com |

| Apoptosis and Oxidative Stress | HepG2 cells | Induction of cytotoxicity, oxidative stress, and apoptosis; G0/G1 cell cycle arrest. nih.gov | nih.gov |

Role in Modulation of Lipid Membrane Dynamics and Structure

The incorporation of fatty acids and their derivatives into cellular membranes can significantly alter the physical properties of the lipid bilayer, including its fluidity and structure. While the direct effects of this compound on membrane dynamics are not as extensively studied as those of other fatty acids, some inferences can be drawn from its structure and the behavior of similar molecules.

The presence of the rigid, strained epoxide ring in the acyl chain of this compound would likely introduce a "kink" or disruption in the ordered packing of phospholipid tails within the membrane. This is analogous to how the cis-double bond in oleic acid increases membrane fluidity compared to the straight-chain saturated stearic acid. Such a disruption could increase the free volume within the hydrophobic core of the membrane, thereby enhancing its fluidity.

Studies on bacteria have shown that changes in membrane fatty acid composition, including the introduction of cyclic structures, are a response to environmental stress and are intended to modulate membrane fluidity. acs.org For example, some bacteria increase the proportion of cyclopropane (B1198618) fatty acids to protect the membrane from oxidative stress. acs.org While this compound is not a cyclopropane fatty acid, the principle of introducing a non-linear structure to alter membrane properties is relevant.

The metabolism of this compound to its diol, 9,10-dihydroxystearic acid, would introduce two polar hydroxyl groups into the acyl chain. If this modified fatty acid is incorporated into membrane phospholipids, these hydroxyl groups would likely reside near the lipid-water interface, potentially altering hydrogen bonding networks and the packing of phospholipid headgroups. This could have further consequences for membrane protein function and the formation of specialized membrane domains like lipid rafts.

Participation in Specific Biochemical Processes beyond direct metabolism (e.g., as a product of lipid oxidation)

Beyond its role as a substrate for metabolic enzymes, this compound is a significant product of lipid oxidation, a process implicated in both normal physiology and various pathological states. aocs.org It can be formed from the oxidation of oleic acid, a common monounsaturated fatty acid, through both enzymatic and non-enzymatic pathways. caymanchem.commedchemexpress.commedchemexpress.com

Enzymatically, cytochrome P450 enzymes can convert oleic acid to 9,10-epoxystearic acid. caymanchem.com Non-enzymatically, reactive oxygen species (ROS) can attack the double bond of oleic acid, leading to the formation of the epoxide. rosj.org This is particularly relevant in conditions of oxidative stress. For example, elevated levels of cis-9,10-epoxystearic acid have been observed in the serum of individuals with acetaminophen (B1664979) poisoning, a condition known to induce significant oxidative stress. rosj.org

The formation of this compound from the thermal oxidation of oleic acid, such as during the frying of foods, is also a notable process. researchgate.netaocs.org This dietary intake of epoxy fatty acids represents an exogenous source of these compounds. aocs.org Studies have shown that these dietary epoxy fatty acids are absorbed in humans. aocs.org

In plants, this compound and its hydroxylated derivatives are components of cutin, the protective biopolymer that forms the plant cuticle. nih.govnih.gov The formation of cutin monomers involves the interplay of fatty acid epoxidation and hydroxylation. nih.gov Furthermore, hydroxylated derivatives of 9,10-epoxystearic acid have been suggested to act as potential signaling molecules in plant-pathogen interactions, implicating them in plant defense mechanisms. nih.gov

The high reactivity of the epoxide group also means that this compound can react with nucleophilic sites on other biomolecules, such as proteins and DNA. This reactivity underlies its potential toxicity at high concentrations but could also be a mechanism for its participation in signaling events. nih.gov

Advanced Analytical Methodologies for Research Characterization and Quantification

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental for isolating 9,10-epoxystearate from complex mixtures and enabling its subsequent identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a primary and powerful tool for the analysis of this compound, often after derivatization to its more volatile methyl ester form. asm.orgcsic.es This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

Qualitative Analysis: In GC-MS, the retention time of the compound as it passes through the GC column provides the initial identification. For instance, the methyl ester of this compound has a distinct retention time that separates it from other fatty acid derivatives like oleic acid and 9,10-dihydroxystearic acid. The mass spectrometer then fragments the eluted molecules, producing a unique mass spectrum that serves as a chemical fingerprint, confirming the compound's identity. nih.gov

Quantitative Analysis: For quantitative purposes, GC-MS can be operated in selected ion monitoring (SIM) mode. nih.gov This approach increases sensitivity and selectivity by monitoring only specific fragment ions characteristic of this compound. To achieve high accuracy, an isotopically labeled internal standard, such as tetradeuterated 9,10-epoxystearic acid, is often used. nih.gov This allows for the precise quantification of the compound in biological samples like human leukocytes. nih.gov

High-performance liquid chromatography (HPLC) offers a versatile alternative for the analysis of this compound, particularly for non-volatile derivatives or when analyzing complex lipid mixtures. sielc.commarinelipids.ca HPLC can be coupled with various detectors for enhanced sensitivity and specificity.

A common application is the separation of the cis and trans isomers, as well as the enantiomers of this compound. researchgate.net For instance, chiral HPLC can resolve the (9R,10S) and (9S,10R) enantiomers, which is crucial for studying the stereospecificity of enzymatic reactions. researchgate.net

Different detection methods can be employed:

UV Detection: While this compound itself does not have a strong UV chromophore, this method can be used for certain derivatives or in specific applications. marinelipids.ca

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that can quantify non-volatile compounds like this compound with good sensitivity. marinelipids.calgcstandards.com

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and sensitivity, making it suitable for complex biological samples and metabolomics studies. marinelipids.canih.gov

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique often used for the preliminary analysis and isolation of this compound from lipid extracts. asm.orgresearchgate.net By using an appropriate solvent system, such as hexane-diethyl ether, the methyl ester of cis-9,10-epoxystearate can be separated from its trans isomer and other fatty acid methyl esters. asm.orgresearchgate.net TLC is also valuable for monitoring the progress of chemical reactions, such as the epoxidation of oleic acid. researchgate.net While not as quantitative as GC or HPLC, TLC is an excellent tool for initial purification and qualitative assessment. ucanr.edu

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Spectroscopic and spectrometric techniques are indispensable for the definitive structural confirmation of this compound and for studying its metabolic fate.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the molecular structure of this compound. rsc.orgaocs.orgresearchgate.net

¹H NMR: The proton NMR spectrum of methyl cis-9,10-epoxystearate shows characteristic signals for the protons on the oxirane ring, typically appearing as a multiplet around 2.85 ppm. rsc.org Other key signals include the methyl ester protons at approximately 3.62 ppm and the terminal methyl group of the fatty acid chain. rsc.org

¹³C NMR: The carbon NMR spectrum provides complementary information, with the carbons of the epoxide ring resonating at distinct chemical shifts (around 57 ppm). rsc.orgaocs.org These values help to confirm the presence and position of the epoxide functional group. aocs.org

Tandem mass spectrometry (MS/MS) is a highly sensitive and specific technique used in metabolomics to identify and quantify low-abundance lipids like this compound in complex biological matrices. nih.govnih.gov In MS/MS, a precursor ion corresponding to the mass of this compound is selected and then fragmented to produce a characteristic pattern of product ions, which enhances the confidence of identification.

This technique, often coupled with ultra-performance liquid chromatography (UPLC-MS/MS), has been instrumental in identifying this compound as a potential biomarker in various studies. For example, metabolomic analyses have detected altered levels of cis-9,10-epoxystearic acid in the muscle tissue of different pig breeds and in the plasma of patients with certain cardiovascular conditions. nih.govnih.gov Furthermore, MS/MS is crucial for tracing the metabolic pathways of this compound by following the incorporation of stable isotope labels.

Compound Index

Quantitative Determination Strategies

The accurate quantification of this compound in various complex samples requires robust analytical strategies to account for sample matrix effects and to enhance the sensitivity and selectivity of detection methods. Key strategies involve the use of appropriate internal standards and chemical derivatization.

Application of Internal Standards and Deuterated Analogs

For accurate quantification of this compound, especially at low concentrations in complex biological and chemical matrices, the use of an internal standard (IS) is crucial. The ideal internal standard is a stable isotope-labeled version of the analyte, as it shares very similar chemical and physical properties, ensuring that it behaves almost identically during sample preparation, extraction, and chromatographic analysis. This co-elution, with distinct mass spectral signatures, allows for precise correction of analyte losses during sample workup and variations in instrument response. researchgate.net

Deuterated analogs of this compound are frequently employed for this purpose in mass spectrometric methods. For instance, a quantitative method for cis-9,10-epoxystearic acid in human leukocytes was developed using a tetradeuterated version of the compound as the internal standard. nih.gov Similarly, for the accurate determination of cis-9,10-epoxyoctadecanoic acid (cis-EODA) in human plasma, cis-[9,10-²H₂]-EODA was synthesized and used as an internal standard for quantification by gas chromatography-tandem mass spectrometry (GC-MS/MS). researchgate.netnih.gov The use of deuterated standards enables detection limits as low as 0.1 ng/mL.

In cases where deuterated standards are not available or are cost-prohibitive, structurally related compounds with similar chromatographic behavior can be used. For the analysis of this compound in frying oils, various fatty acid methyl esters have been utilized as internal standards.

| Internal Standard | Matrix | Analytical Method | Reference |

| Tetradeuterated cis-9,10-epoxystearic acid | Human Leukocytes | GC-MS | nih.gov |

| cis-[9,10-²H₂]-EODA | Human Plasma | GC-MS/MS | researchgate.netnih.gov |

| Methyl pentadecanoate (B1260718) (C15:0) | Frying Oils | GC-FID | uncst.go.ug |

| Methyl heneicosanoate (C21:0) | Simulated Gastric Fluid | GC-FID | mdpi.com |

| Methyl nonadecanoate (B1228766) (C19:0) | Frying Oils | GC-FID | researchgate.net |

Derivatization Protocols for Enhanced Detection and Separation

Chemical derivatization is a common strategy to improve the analytical characteristics of this compound, particularly for gas chromatography (GC) analysis. Derivatization can increase the volatility and thermal stability of the compound, as well as enhance its detection sensitivity.

Esterification to Fatty Acid Methyl Esters (FAMEs) The most common derivatization for fatty acids, including this compound, is the conversion to their corresponding fatty acid methyl esters (FAMEs). This is often a prerequisite for GC analysis. Several reagents can be used for this transmethylation or methylation step:

Sodium methoxide (B1231860) (NaOCH₃) in methanol (B129727) is used for base-catalyzed transmethylation of triacylglycerols in oil samples. researchgate.net

Diazomethane (CH₂N₂) is used to methylate free fatty acids after extraction from biological samples. asm.org

On-column derivatization can be achieved by co-injecting the sample with a methylating agent like trimethyl(a-a-a-trifluoro-m-tolyl) ammonium (B1175870) hydroxide (B78521) (TMTFTH). asm.org

Derivatization for Enhanced Mass Spectrometric Detection For highly sensitive detection using GC-MS, especially with electron capture negative-ion chemical ionization (ECNI), derivatizing agents that introduce electrophoric groups are used.

Pentafluorobenzyl (PFB) bromide is used to convert the carboxylic acid group into a PFB ester. This derivatization significantly enhances sensitivity, allowing for the quantification of trace levels of this compound in human plasma. researchgate.netnih.gov

Trimethylsilylation (TMS) converts the epoxy group into a more stable and volatile trimethylsilyl (B98337) ether derivative. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used for this purpose.

Chemical Conversion for Structural Confirmation Derivatization can also be used for structural confirmation. The epoxide ring can be opened to form characteristic products.

Conversion to Diol: The epoxide can be hydrolyzed to the corresponding threo-9,10-dihydroxystearic acid, which can be identified by GC-MS, confirming the presence of the original epoxide. nih.gov

Conversion to Halohydrin: Reaction with hydrobromic acid converts 9,10-epoxystearic acid to 10-bromo-9-hydroxystearic acid, a derivative that can be analyzed by LC-MS.

| Derivatization Reagent/Method | Purpose | Target Analyte Form | Analytical Technique | Reference |

| Sodium Methoxide | Esterification | Triacylglycerols in Oil | GC-FID | researchgate.net |

| Diazomethane | Methylation | Free Fatty Acids | GC-MS | asm.org |

| Pentafluorobenzyl (PFB) Bromide | Enhance Sensitivity | Free Fatty Acids | GC-MS/MS | researchgate.netnih.gov |

| MSTFA | Silylation | Epoxy Fatty Acids | GC-MS | |

| Acid Hydrolysis | Structural Confirmation | Epoxide | GC-MS | nih.gov |

Sample Preparation and Extraction Protocols for Complex Biological and Chemical Matrices

The extraction of this compound from its matrix is a critical step that dictates the accuracy and reliability of its quantification. The protocol varies significantly depending on the nature of the sample matrix.

Biological Matrices (Plasma, Leukocytes) In biological samples, this compound exists in both free and esterified forms within a complex mixture of lipids, proteins, and other biomolecules. nih.gov

Lipid Extraction: A common first step is total lipid extraction using a solvent mixture, such as chloroform-methanol. For plasma, a typical procedure involves extracting a mixture of plasma and water with a chloroform-methanol (2:1 or 7:3 v/v) solution. psu.edu

Hydrolysis (for total amount): To measure the total amount of this compound (free and esterified), a hydrolysis step (e.g., with methanolic KOH) is required to release the fatty acid from its ester linkages. asm.org

Purification/Concentration: Solid-phase extraction (SPE) is frequently used to clean up the extract and isolate the fatty acid fraction.

For plasma samples, after acidification (e.g., to pH 4.5), the sample can be passed through a C18 SPE column. researchgate.netnih.gov

The retained lipids are then eluted with an organic solvent.

Chemical Matrices (Frying Oils) In frying oils, this compound is formed from the thermal oxidation of oleic acid and is present within a matrix of triacylglycerols and other oxidation products.

Transmethylation: The oil sample is first converted to fatty acid methyl esters (FAMEs) using a reagent like sodium methoxide in methanol. This step also includes the addition of an internal standard. researchgate.net

SPE Fractionation: The resulting FAMEs are then separated based on polarity using SPE on a silica (B1680970) gel column. This is a crucial step to separate the more polar epoxy-FAMEs from the much more abundant non-polar (unaltered) FAMEs, which would otherwise interfere with the chromatographic analysis. uncst.go.ugresearchgate.net

Two-Step Elution: A non-polar solvent mixture (e.g., hexane-diethyl ether, 98:2 v/v) is used to elute the non-polar FAMEs. Subsequently, a more polar solvent (e.g., diethyl ether) is used to elute the polar fraction containing the epoxy-FAMEs. uncst.go.ug

Three-Step Elution: An improved method involves a three-step elution to further separate epoxy fatty acids from other oxidation products like hydroxy fatty acids, reducing interference in the final GC analysis. researchgate.netresearchgate.net The first step removes non-polar FAMEs with hexane-diethyl ether (98:2). The second step elutes the epoxy fatty acids with a slightly more polar mixture (e.g., hexane-diethyl ether 85:15). The final step elutes the most polar compounds, like hydroxy fatty acids, with pure diethyl ether.

Summary of Extraction Protocols

| Matrix | Key Preparation Steps | Reference |

| Human Plasma | 1. Extraction with Chloroform-Methanol. 2. Acidification. 3. Solid-Phase Extraction (C18). 4. Derivatization (PFB ester). | researchgate.netnih.govpsu.edu |

| Human Leukocytes | 1. Total lipid extraction. 2. Hydrolysis to release esterified form. 3. Isolation and derivatization. | nih.gov |

| Frying Oils | 1. Transmethylation to FAMEs. 2. Solid-Phase Extraction (Silica Gel) to separate polar FAMEs. 3. GC analysis. | uncst.go.ugresearchgate.netresearchgate.net |

| Rat Lungs | 1. Hydrolysis with butanolic HCl then methanolic KOH. 2. Extraction with hexane. 3. Methylation with diazomethane. 4. TLC purification. | asm.org |

Structure Activity Relationship Sar Studies and Analogue Development

Influence of Stereochemistry on Biological Activity and Enzymatic Recognition

The three-dimensional arrangement of the epoxide ring in 9,10-epoxystearate, known as stereochemistry, is a primary determinant of its interaction with metabolic enzymes, particularly epoxide hydrolases (EHs) and cytochrome P450s (CYPs). The cis-isomer of 9,10-epoxystearic acid exists as a pair of enantiomers: (9R,10S) and (9S,10R). The recognition and processing of these enantiomers by enzymes are often highly specific.

Plant and mammalian epoxide hydrolases exhibit distinct enantioselectivity when hydrolyzing 9,10-epoxystearic acid. nih.gov For instance, soybean EH displays a very high preference for the (9R,10S)-enantiomer, which it converts with high enantioconvergence into a single product, threo-9R,10R-dihydroxystearic acid. nih.gov This specificity is shared with rat liver membrane-bound EH. nih.gov In stark contrast, the soluble EH from maize seedlings hydrates both enantiomers at the same rate, and the cytosolic EH from rat liver shows a complete lack of enantioselectivity. nih.gov This suggests that the active site of soybean EH provides a specific orientation for the fatty acid epoxide that is not present in the maize or rat cytosolic enzymes. nih.gov

Similarly, cytochrome P450 enzymes demonstrate stereochemical preference. The (9R,10S) configuration is preferentially metabolized by certain cytochrome P450 enzymes, such as CYP94A1 from Vicia sativa, which ω-hydroxylates this enantiomer with a catalytic efficiency five times higher than that for the (9S,10R) form. This stereospecificity is critical in biological contexts like plant cutin formation.

| Enzyme Source | Enzyme Type | Enantiomeric Preference | Hydrolysis Product | Reference |

|---|---|---|---|---|

| Soybean (Glycine max) | Soluble EH | High preference for (9R,10S) | threo-9R,10R-dihydroxystearic acid | nih.gov |

| Rat Liver | Membrane-Bound EH (mEH) | Strong preference for (9R,10S) | threo-9R,10R-dihydroxystearic acid | nih.govnih.gov |

| Rat Liver | Cytosolic EH (sEH) | No enantioselectivity | Racemic threo-diol | nih.govnih.gov |

| Maize (Zea mays) | Soluble EH | No enantioselectivity | Not specified | nih.gov |

Impact of Fatty Acid Chain Length and Epoxide Positional Isomerism

The biological function of epoxy fatty acids is significantly influenced by the length of the alkyl chain and the position of the epoxide group along that chain. rsc.org While this compound is derived from the C18 fatty acid, oleic acid, related compounds with different chain lengths and epoxide positions exhibit varied activities.

Studies investigating the structural requirements for cytotoxicity mediated by soluble epoxide hydrolase (sEH) found that fatty acids with a chain length of 18 to 20 atoms appear to be optimal. ucanr.edu For example, when comparing epoxy fatty esters, those with acyl chains between 17 and 19 carbons demonstrated the greatest toxicity in the presence of human sEH. ucanr.edu

The position of the epoxide is also crucial. The same research indicated that for sEH-dependent toxicity, an epoxide positioned between C-7 and C-12 was most effective. ucanr.edu Leukotoxins, a class of toxic epoxy fatty acids, are often mixtures of positional isomers, such as 9,10-epoxy-12-octadecenoic acid and 12,13-epoxy-9-octadecenoic acid. researchgate.net The family of active leukotoxins can include fatty acids ranging from 8 to 20 carbons in length with epoxide groups at various positions, highlighting the interplay between chain length and isomerism. researchgate.net

Modifications of the Carboxyl Group and Esterification Effects on Reactivity and Biological Disposition

Modification of the terminal carboxyl group (-COOH) of this compound, most commonly through esterification, has a profound effect on its chemical reactivity and biological processing. tandfonline.com The conversion of the carboxylic acid to a methyl ester, forming methyl this compound, can dramatically alter its recognition by enzymes.

Research has shown that the high enantioselectivity exhibited by rat membrane-bound EH and soybean EH towards (9R,10S)-9,10-epoxystearic acid is largely abolished upon methylation of the carboxyl group. researchgate.net This suggests that the free carboxyl group is a key structural feature for anchoring the substrate within the enzyme's active site, guiding the specific stereochemical interaction. When this anchor is modified, the enzyme loses its ability to distinguish between the enantiomers. researchgate.net

The reactivity of the epoxide ring itself is also affected by the state of the carboxyl group. The highly strained three-membered epoxy ring is susceptible to nucleophilic attack, a property exploited in various chemical transformations. Esterification is a prevalent method for modifying the fatty acid chain to produce derivatives with specific properties, such as improved performance as lubricants or as intermediates in polymer synthesis. tandfonline.comontosight.airesearchgate.net For example, the acid-catalyzed ring-opening of methyl this compound in the presence of methanol (B129727) yields methyl methoxyhydroxystearate with high selectivity.

| Substrate | Enzyme | Enantioselectivity | Reference |

|---|---|---|---|

| cis-9,10-Epoxystearic Acid (Free Acid) | Rat membrane-bound EH | High (Prefers 9R,10S) | researchgate.net |

| Methyl cis-9,10-Epoxystearate (Ester) | Rat membrane-bound EH | Largely abolished | researchgate.net |

| cis-9,10-Epoxystearic Acid (Free Acid) | Soybean EH | High (Prefers 9R,10S) | nih.gov |

| Methyl cis-9,10-Epoxystearate (Ester) | Soybean EH | Largely abolished | researchgate.net |

Design and Synthesis of this compound Analogs as Mechanistic Probes

The unique interactions of this compound with enzymes have made it and its synthetic analogs valuable tools for probing biochemical mechanisms. By systematically modifying the structure of this compound, researchers can investigate enzyme active sites and reaction pathways.

cis-9,10-epoxystearic acid itself has been widely used as a substrate to probe and compare the active sites of epoxide hydrolases from different mammalian and plant sources. nih.gov Furthermore, radiolabeled versions of its analogs are indispensable for metabolic studies. For example, carboxy-¹⁴C-labeled methyl this compound serves as a crucial tracer to study lipid metabolism, distribution, and the metabolic fate of epoxide-containing compounds in biological systems. ontosight.ai The hydrolysis of [¹⁴C]9,10-epoxystearic acid can be monitored over time to determine enzyme kinetics and reaction progress. researchgate.netresearchgate.net

The synthesis of analogs extends beyond simple labeling. A series of α-hydroxy ethers have been synthesized from 9,10-epoxystearates to explore novel chemical properties. researchgate.net For instance, the reaction of 2-ethylhexyl this compound with 2-ethylhexanol can produce 2-ethylhexyl 9(10)-(2-ethylhexoxy)-10(9)-hydroxystearate, a compound with potential applications as a biolubricant. researchgate.net Such synthetic efforts, which modify both the ester and epoxide functionalities, are crucial for developing new materials and for understanding the fundamental reactivity of the epoxide group. ontosight.ai

Emerging Research Areas and Future Directions

Investigation of 9,10-Epoxystearate in Inter-Organ Metabolic Communication (in research models)

Recent research has positioned this compound and its hydrolyzed metabolite, 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME), as potential signaling molecules, or lipokines, that facilitate communication between different organs. These investigations, primarily in research models, are crucial for understanding systemic metabolic regulation.

Metabolomic studies have identified cis-9,10-epoxystearic acid as a pivotal metabolite in the gut-kidney axis. amegroups.cnnih.gov In research models of Immunoglobulin A (IgA) nephropathy, changes in gut microbiota were linked to altered levels of cis-9,10-epoxystearic acid in both fecal and serum samples, suggesting it connects the metabolic networks of the gut and blood. nih.govexplorationpub.com Some studies propose that dietary 9,10-epoxy stearic acid may act as a novel inflammatory lipid mediator that can upregulate the enzyme soluble epoxide hydrolase (sEH), contributing to inflammation in the gut and liver. nih.gov This is supported by findings in rat models where correlations were observed between specific intestinal bacteria and the concentration of cis-9,10-epoxystearic acid in the liver. frontiersin.org Furthermore, plasma levels of cis-9,10-epoxystearate have been observed to be lower in patients with impaired liver function, reinforcing its link to hepatic metabolic status. caymanchem.com

The diol form, 9,10-DiHOME, is also gaining attention as a signaling molecule. Research has shown that both 9,10-DiHOME and its isomer are inversely associated with Body Mass Index (BMI) and can activate calcium influx in both brown and white adipocytes, suggesting a role in adipose tissue function. researchgate.net It has been proposed that DiHOMEs may function as "lipokines," which are lipid hormones released by adipose tissue to communicate with other organs. caymanchem.com For instance, high-intensity exercise has been shown to elevate serum levels of 9,10-DiHOME in male athletes, indicating its potential role as a systemic signal released in response to physical activity. mdpi.com

| Metabolite | Research Model/Context | Key Finding | Implicated Organ Crosstalk | Reference |

|---|---|---|---|---|

| cis-9,10-Epoxystearic Acid | Human IgA Nephropathy Patients | Identified as a pivotal metabolite connecting gut and blood metabolic networks. | Gut-Kidney/Blood | amegroups.cnnih.gov |

| 9,10-Epoxy-stearic Acid | Mouse Model (C57BL/6J) | Proposed as a dietary inflammatory mediator upregulating soluble epoxide hydrolase (sEH) in the gut and liver. | Gut-Liver | nih.gov |

| cis-9,10-Epoxystearic Acid | Rat Model (High-Fat Diet) | Liver concentrations correlated with specific gut microbiota (Nosocomiicoccus and Atopostipes). | Gut-Liver | frontiersin.org |

| 9,10-DiHOME | Human Plasma Profiling | Plasma levels are replicably and inversely associated with BMI. | Adipose Tissue - Systemic | researchgate.net |

| 9,10-DiHOME | Mouse Adipocytes (In Vitro) | Mechanistically activates calcium influx in cultured brown and white adipocytes. | Adipose Tissue | researchgate.net |

| 9,10-DiHOME | Human Male Athletes | Serum levels were elevated after prolonged high-intensity exercise. | Systemic (Exercise-induced) | mdpi.com |

Advanced Applications in Biomaterial Science and Bio-based Polymer Development

The chemical structure of this compound, particularly its reactive epoxide ring, makes it a valuable and versatile monomer for developing bio-based polymers and materials. Its derivation from renewable resources like oleic acid enhances its appeal for creating sustainable alternatives to petroleum-based products. nih.gov